molecular formula C15H15NO2 B2720269 N-(4-hydroxy-3,5-dimethylphenyl)benzamide CAS No. 321687-97-2

N-(4-hydroxy-3,5-dimethylphenyl)benzamide

Cat. No.: B2720269
CAS No.: 321687-97-2
M. Wt: 241.29
InChI Key: DWMAWDKAPQWTAS-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3,5-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 4-hydroxy-3,5-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)benzamide typically involves the reaction of 4-hydroxy-3,5-dimethylaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring and optimizing the reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3,5-dimethylphenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-(4-hydroxy-3,5-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can affect the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
  • N-(3,5-dibromo-4-hydroxyphenyl)benzamide
  • 2-chloro-N-(4-hydroxy-3,5-dimethylphenyl)benzamide

Uniqueness

N-(4-hydroxy-3,5-dimethylphenyl)benzamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and amide groups allows for a wide range of interactions with other molecules, making it a versatile compound in various applications.

Properties

IUPAC Name

N-(4-hydroxy-3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-8-13(9-11(2)14(10)17)16-15(18)12-6-4-3-5-7-12/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMAWDKAPQWTAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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